![molecular formula C20H16N4 B14240478 (E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 372494-56-9](/img/structure/B14240478.png)
(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes an oct-4-ene-2,6-diyne backbone and two pyridin-2-ylmethanimine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves a multi-step process:
Formation of the Oct-4-ene-2,6-diyne Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of terminal alkynes with halides in the presence of a palladium catalyst.
Attachment of Pyridin-2-ylmethanimine Groups: The pyridin-2-ylmethanimine groups can be introduced through a condensation reaction between pyridine-2-carbaldehyde and an appropriate amine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include diketones or epoxides.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted pyridine derivatives are the main products.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the imine groups, forming stable complexes.
Biological Activity: If used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridine and imine groups.
Uniqueness:
Structure: The presence of the oct-4-ene-2,6-diyne backbone distinguishes it from other similar compounds.
Reactivity: The combination of alkene, alkyne, and imine functionalities provides unique reactivity patterns.
特性
CAS番号 |
372494-56-9 |
|---|---|
分子式 |
C20H16N4 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-pyridin-2-yl-N-[8-(pyridin-2-ylmethylideneamino)oct-4-en-2,6-diynyl]methanimine |
InChI |
InChI=1S/C20H16N4/c1(3-7-13-21-17-19-11-5-9-15-23-19)2-4-8-14-22-18-20-12-6-10-16-24-20/h1-2,5-6,9-12,15-18H,13-14H2 |
InChIキー |
PKJIWWLGQJVRNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=NCC#CC=CC#CCN=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


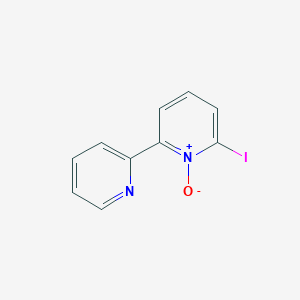
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
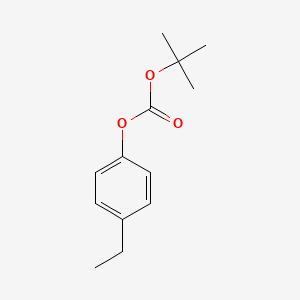
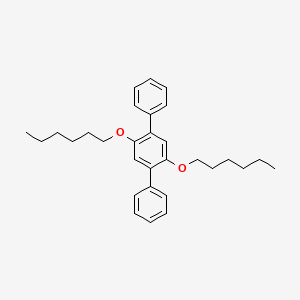
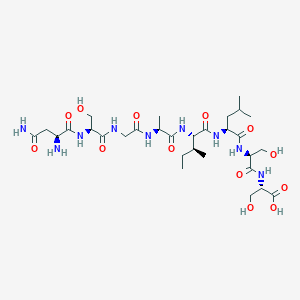
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
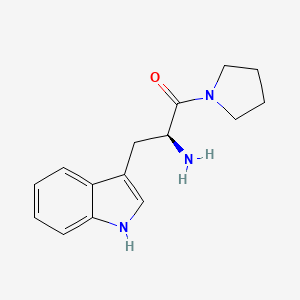
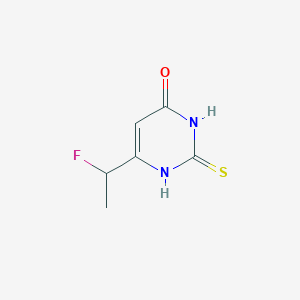
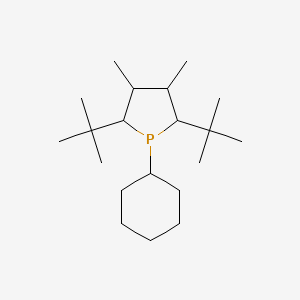
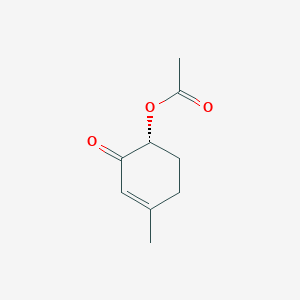
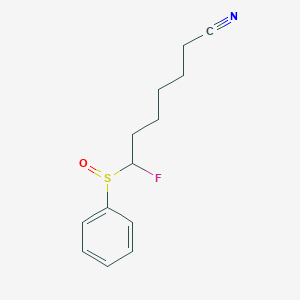
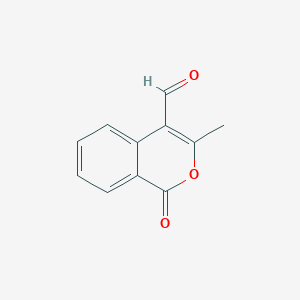
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
